Fmoc-N-Methyl-Alanine-Hydroxyl is a derivative of N-methyl alanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis due to its role in providing sterically hindered amino acids that can enhance the stability and bioactivity of peptides. Fmoc-N-Methyl-Alanine-Hydroxyl is classified as a protected amino acid, specifically a secondary amine, which is essential for various synthetic applications in biochemistry and pharmaceuticals.
The synthesis of Fmoc-N-Methyl-Alanine-Hydroxyl can be achieved through several methods, primarily focusing on solid-phase peptide synthesis and solution-phase synthesis. A notable approach utilizes 2-chlorotrityl chloride resin for temporary protection during solid-phase synthesis. The process involves several key steps:
The methylation step is critical as it influences the steric properties of the resulting amino acid. The use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) during this step can enhance reaction efficiency by deprotonating the nitrogen atom, facilitating nucleophilic attack on the methylating agent .
Fmoc-N-Methyl-Alanine-Hydroxyl has a complex structure characterized by its Fmoc protecting group attached to an N-methylated alanine backbone. The molecular formula is , with a molecular weight of approximately 273.31 g/mol.
Fmoc-N-Methyl-Alanine-Hydroxyl participates in various chemical reactions typical for amino acids, including:
The efficiency of these reactions often depends on factors such as solvent choice and temperature conditions during coupling and deprotection steps .
The mechanism of action for Fmoc-N-Methyl-Alanine-Hydroxyl primarily revolves around its role in peptide synthesis:
Studies indicate that utilizing different bases during deprotection can significantly impact reaction kinetics and yield .
Relevant analyses include solubility assessments in various solvent systems, which help determine optimal conditions for synthesis .
Fmoc-N-Methyl-Alanine-Hydroxyl finds extensive applications in:
The steric constraints imposed by N-methylated α-aminoisobutyric acid (Aib) necessitate specialized adaptations in Fmoc-SPPS protocols. Fmoc-N-Me-Aib-OH (CAS 400779-65-9) features a quaternary α-carbon and tertiary N-methylated backbone, severely limiting conformational flexibility and increasing aggregation propensity during chain elongation [6] [9]. To overcome sluggish coupling kinetics, in situ activation via highly reactive species like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) at elevated temperatures (50-60°C) proves essential. These reagents minimize racemization while achieving >98% coupling efficiency within 20 minutes for Fmoc-N-Me-Aib-OH, as confirmed by quantitative ninhydrin testing [5]. Microwave-assisted synthesis further enhances reaction kinetics, reducing coupling times by 40-60% compared to conventional methods [7].
Table 1: Optimized Coupling Agents for Fmoc-N-Me-Aib-OH Incorporation
Coupling Agent | Solvent System | Temperature (°C) | Reaction Time (min) | Coupling Efficiency (%) |
---|---|---|---|---|
HATU | DMF/NMP (1:1) | 50 | 20 | >99 |
DIC/Oxyma Pure | DCM/DMF (3:2) | 25 | 45 | 95 |
TBTU | NMP | 40 | 30 | 97 |
PyAOP | DMF | 60 | 15 | >99 |
Backbone amide protection becomes critical when synthesizing sequences containing multiple Fmoc-N-Me-Aib-OH residues. Pseudoproline dipeptide derivatives or N-2-hydroxy-4-methoxybenzyl (Hmb) protectants mitigate hydrogen-bond-mediated aggregation, which otherwise reduces deprotection efficiency by >50% in mid-chain regions [2]. Piperidine-based Fmoc removal (20% v/v in DMF) requires extended treatment times (8-12 minutes) due to steric shielding of the urethane linkage, though 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF accelerates deprotection without aspartimide formation [5] [7]. Crucially, residual base removal via headspace flushing with inert gas prevents premature Fmoc cleavage during subsequent couplings—a process reducing solvent consumption by 95% while maintaining peptide integrity [7].
Commercial accessibility of Fmoc-N-Me-Aib-OH remains limited, necessitating efficient laboratory-scale synthesis routes. The Biron-Kessler method provides a robust solution using 2-chlorotrityl chloride (2-CTC) resin as a temporary carboxyl-protecting platform [4]. Initial esterification of Fmoc-Aib-OH onto the resin (0.2-0.3 mmol/g loading) is followed by Fmoc deprotection and installation of the 2-nitrobenzenesulfonyl (o-NBS) group—an electron-withdrawing protectant that acidifies the backbone amide N-H (pKa reduced by ~4 units). Subsequent alkylation proceeds regioselectively at nitrogen using methyl iodide (Mel) or dimethyl sulfate (DMS) in the presence of the non-nucleophilic base DBU.
Table 2: Regioselective N-Methylation Efficiency for Aib Derivatives
Alkylation Reagent | Base | Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Methyl iodide | DBU | NMP | 2 | 92 | 98 |
Dimethyl sulfate | DBU | NMP | 1.5 | 95 | 97 |
Dimethyl carbonate | K₂CO₃ | DMF | 8 | 65 | 90 |
Trimethylphosphate | Cs₂CO₃ | DMSO | 12 | 58 | 85 |
Comparative studies reveal dimethyl sulfate achieves 95% methylation yield within 90 minutes due to higher electrophilicity, though methyl iodide offers marginally superior purity (98%) with extended reaction times [4]. Following alkylation, o-NBS removal employs 2-mercaptoethanol/DBU (10:5 eq in NMP), regenerating the secondary amine without racemization—confirmed by chiral HPLC analysis. Final Fmoc reprotection (Fmoc-OSu/collidine) and mild resin cleavage (1% TFA/DCM) yield Fmoc-N-Me-Aib-OH with <0.5% epimerization [4] [10]. This solid-phase approach circumvents solubility issues inherent in solution-phase methylation of Aib derivatives and enables real-time reaction monitoring via LC-MS analysis of resin cleavages.
The acid-resistant tert-butyl/trityl-based side-chain protection typically employed in Fmoc-SPPS conflicts with the acid lability of Fmoc-N-Me-Aib-OH-bound resins, necessitating orthogonal protection schemes. Prolonged exposure to >30% trifluoroacetic acid (TFA) during global deprotection causes partial N-demethylation of Aib residues (5-15% yield loss), confirmed by high-resolution mass spectrometry [10]. This vulnerability mandates acid-labile protecting groups like 2,4-dimethoxybenzyl (Dmb) for carboxy functions or N-terminal trifluoroacetyl (Tfa) groups removable under mild basic conditions (pH 10.5, carbonate buffer) without affecting N-methyl bonds [10].
Aspartimide formation presents a critical challenge during piperidine deprotection cycles when Fmoc-N-Me-Aib-OH precedes aspartate or asparagine residues. The N-methyl group elevates aspartimide ring formation rates by 3-fold compared to unmethylated counterparts due to suppressed solvation effects, generating up to 30% β-peptide byproducts [2]. Prevention strategies include:
Residual base contamination poses particular risks during iterative incorporation of Fmoc-N-Me-Aib-OH. Piperidine adducts (0.5-2 eq) trapped within hydrophobic peptide-resin matrices can catalyze premature Fmoc cleavage during subsequent couplings, causing deletion sequences. Innovative headspace flushing techniques eliminate washing steps by evaporating >99.8% residual pyrrolidine (bp 87°C) under directed N₂ flow at 80°C—monitored via inline UV spectroscopy at 301 nm [7]. This approach reduces solvent waste by 95% while preserving sequence integrity even in 50+ residue peptides containing multiple N-methyl-Aib motifs.
Table 3: Orthogonal Deprotection Strategies for Fmoc-N-Me-Aib-OH-Containing Sequences
Challenge | Standard Condition | Risk | Orthogonal Solution | Efficacy |
---|---|---|---|---|
N-Demethylation | 95% TFA, 2 hr | 5-15% yield loss | Tfa protection; 0.1M K₂CO₃ deprotection | >98% retention |
Aspartimide formation | 20% piperidine, 10 min | Up to 30% β-peptides | 0.1M HOBt/piperidine (1:4) | 90% suppression |
Residual base contamination | DMF washing (5×5 mL) | Deletion sequences | N₂ headspace flushing at 80°C | 99.8% base removal |
Tryptophan alkylation | Piperidine, 25°C | Side-chain modification | 2% DBU/DMF, 2 min | No detectable modification |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7